REACTION_CXSMILES
|
[S:1]1[C:5]([CH2:6][CH2:7]OS(C)(=O)=O)=[CH:4][C:3]2[CH:13]=[CH:14][CH:15]=[CH:16][C:2]1=2.[CH3:17][NH:18][CH3:19]>>[S:1]1[C:5]([CH2:6][CH2:7][N:18]([CH3:19])[CH3:17])=[CH:4][C:3]2[CH:13]=[CH:14][CH:15]=[CH:16][C:2]1=2
|
Name
|
|
Quantity
|
2.93 mmol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CCOS(=O)(=O)C)C=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 (2×)
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with 1N HCl (3×)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1CCN(C)C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 561 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |